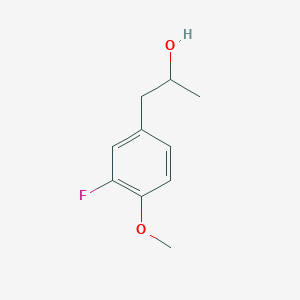

1-(3-fluoro-4-methoxyphenyl)propan-2-ol

CAS No.:

Cat. No.: VC13394385

Molecular Formula: C10H13FO2

Molecular Weight: 184.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13FO2 |

|---|---|

| Molecular Weight | 184.21 g/mol |

| IUPAC Name | 1-(3-fluoro-4-methoxyphenyl)propan-2-ol |

| Standard InChI | InChI=1S/C10H13FO2/c1-7(12)5-8-3-4-10(13-2)9(11)6-8/h3-4,6-7,12H,5H2,1-2H3 |

| Standard InChI Key | YTTNKKSBKRTECH-UHFFFAOYSA-N |

| SMILES | CC(CC1=CC(=C(C=C1)OC)F)O |

| Canonical SMILES | CC(CC1=CC(=C(C=C1)OC)F)O |

Introduction

Chemical Identity

| Property | Value |

|---|---|

| IUPAC Name | 1-(3-fluoro-4-methoxyphenyl)propan-2-ol |

| Molecular Formula | C10H13FO2 |

| Molecular Weight | 184.21 g/mol |

| Canonical SMILES | CC(C1=CC(=C(C=C1)OC)F)O |

| InChI Key | TTWJKCZDQUMIOP-UHFFFAOYSA-N |

Structural Features

1-(3-Fluoro-4-methoxyphenyl)propan-2-ol consists of:

-

A phenyl ring substituted with a fluorine atom at the meta position and a methoxy group at the para position.

-

A propanol side chain attached to the phenyl ring.

These functional groups contribute to its physicochemical properties and potential biological activity.

Synthesis

The synthesis of 1-(3-fluoro-4-methoxyphenyl)propan-2-ol typically involves:

-

Starting Materials: Fluorinated aromatic compounds and alcohol precursors.

-

Reaction Conditions: Catalytic hydrogenation or alkylation reactions under controlled temperatures.

-

Purification: Techniques such as recrystallization or chromatography to ensure high purity (>95%).

Enzyme Modulation

The compound’s fluorine and methoxy substituents enhance its binding affinity to enzymes, potentially acting as:

-

Inhibitors of metabolic enzymes involved in inflammation or cancer progression.

Receptor Interactions

Its structural features suggest interactions with neurotransmitter receptors, which may influence:

-

Mood regulation.

-

Cognitive functions.

Potential Applications

Preliminary studies indicate its potential in:

-

Anti-inflammatory drug development.

-

Neurological research for mood-related disorders.

Medicinal Chemistry

The compound is of interest due to its ability to modulate biological targets, making it a candidate for:

-

Drug discovery programs.

-

Structure-activity relationship (SAR) studies.

Synthetic Chemistry

Its synthesis provides insights into fluorinated aromatic compounds, which are widely used in pharmaceuticals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume